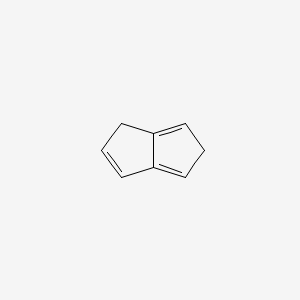
1,5-Dihydropentalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihydropentalene is an organic compound with the molecular formula C₈H₈. It is a bicyclic hydrocarbon that features a unique structure, making it an interesting subject of study in organic chemistry. The compound is known for its stability and reactivity, which allows it to participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dihydropentalene can be synthesized through a three-step process starting from acrolein and methacrolein. The first step involves a [4+2] cycloaddition reaction with cyclopentadiene to form 5-formyl-2-norbornenes. These intermediates then undergo condensation with cyclopentadiene to yield 5-(cyclopentadienylidenemethyl)-2-norbornenes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for larger-scale production. The key to industrial synthesis would be optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dihydropentalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction typically produces more saturated hydrocarbons.
Applications De Recherche Scientifique
1,5-Dihydropentalene has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives.
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1,5-Dihydropentalene involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to form stable intermediates that can participate in further chemical transformations. The specific pathways involved depend on the type of reaction and the conditions under which it occurs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentalene: A related compound with a similar bicyclic structure but without the hydrogenation at the 1,5-positions.
1,3-Dihydropentalene: Another isomer with hydrogenation at different positions.
1,4-Dihydropentalene: Similar to 1,5-Dihydropentalene but with hydrogenation at the 1,4-positions.
Uniqueness
This compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical properties and reactivity compared to its isomers and related compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
33284-11-6 |
|---|---|
Formule moléculaire |
C8H8 |
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
1,5-dihydropentalene |
InChI |
InChI=1S/C8H8/c1-3-7-5-2-6-8(7)4-1/h1,3,5-6H,2,4H2 |
Clé InChI |
GESVYKMBMUVRNT-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2CC=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


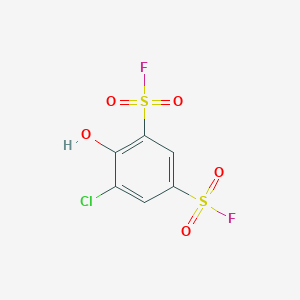
![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
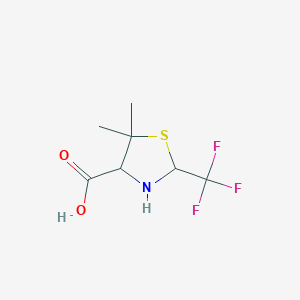

![10-Methoxynaphtho[2,1-b][1,5]naphthyridine](/img/structure/B14688027.png)
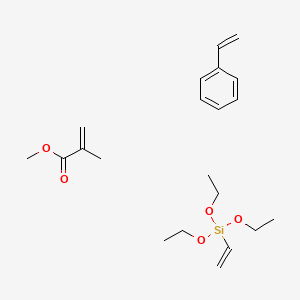

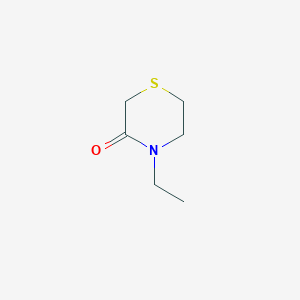
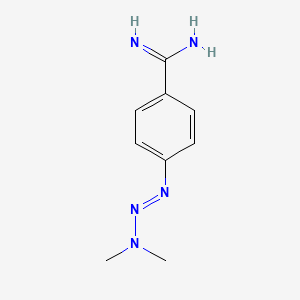

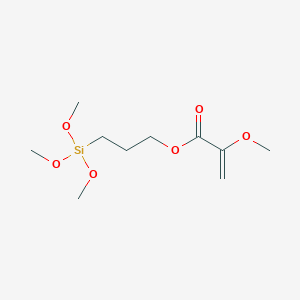
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688066.png)

